molecular formula C23H19NO5 B2898563 n-Fmoc-4-aminooxymethyl-benzoic acid CAS No. 906667-53-6

n-Fmoc-4-aminooxymethyl-benzoic acid

Cat. No. B2898563
CAS RN: 906667-53-6
M. Wt: 389.407
InChI Key: QIWMTUVDEHLRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound used in scientific research. It has multiple applications, including peptide synthesis, drug development, and biomaterials. It is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

N-Fmoc-4-aminooxymethyl-benzoic acid is a white to almost white powder . It has a melting point of 224-228 °C . It is slightly soluble in water .

Scientific Research Applications

Peptide Synthesis

The compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and biomarkers for diseases . The compound plays a crucial role in the peptide bond formation process .

Drug Development

The unique properties of “n-Fmoc-4-aminooxymethyl-benzoic acid” make it an essential tool in drug development . It can be used to synthesize complex molecules that are used in the development of new drugs.

Biomaterials

This compound is also used in the field of biomaterials . Its unique properties allow it to be used in the creation of new materials with specific properties.

Supramolecular Gels

The compound is used in the preparation of supramolecular gels . These gels are obtained through a co-assembly process with other amino acids or peptides . The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .

Self-Assembling Properties

Peptides, including those synthesized using “n-Fmoc-4-aminooxymethyl-benzoic acid”, are becoming increasingly important in materials science due to their self-assembling properties .

Bionic Hydrogel Stabilization

The compound is used in the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine . This hydrogel has the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWMTUVDEHLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Fmoc-4-aminooxymethyl-benzoic acid

Synthesis routes and methods

Procedure details

To a solution of 4-aminooxymethyl-benzoic acid, hydrochloride 111 (2.0 g, 0.010 mol) in dioxane (20 mL) and half saturated Na2CO3 solution (20 mL) was added Fmoc-Cl (2.8 g, 0.011 mol) and the mixture was stirred for 2 h. Ethyl acetate (100 mL) was added and the pH of the aqueous phase was adjusted to 1-3 by careful addition of HCl(conc.). The mixture was poured in to a separating funnel and the organic phase was isolated, washed once with water (100 mL), dried over Na2SO4 and the solvent was removed on a rotavap to give an oil that solidified upon standing. The crude product was purified by flash column chromatography (petroleum ether, ethyl acetate, AcOH 60:40:1). Yield: 3.5 g (92%) 1H-NMR (250 MHz, DMSO-d6) =4.05 (1H, t, J=6.3 Hz), 4.27 (2H, d, J=6.3 Hz), 4.51 (2H, s), 7.08-7.22 (6H, m), 7.46 (2H, d, J=7.4 Hz), 7.66 (2H, d, J=7.1 Hz), 7.72 (2H, d, J=8.4 Hz), 10.29 (1H, br. s), 12.78 (1H, br. s). 13C-NMR (63 MHz, DMSO-d6) =47.04, 66.03, 76.91, 120.51, 125.41, 127.45, 128.03, 128.89, 129.33, 129.63, 130.82, 141.19, 144.01, 157.12, 167.48. MS (ES) m/z=389 (MH+). 1The material was prepared as previously described: Deles, J. et al.; PJCHDQ; Pol. J. Chem.; EN; 53; 1979; 1025-1032
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HCl(conc.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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